molecular formula C5H4BrClN2OS B11763173 5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine

5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine

Cat. No.: B11763173
M. Wt: 255.52 g/mol
InChI Key: GVCFFSBBSLMNRG-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine: is an organic compound with the molecular formula C5H4BrClN2O2S . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of bromine, chlorine, and a methylsulfinyl group attached to the pyrimidine ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine typically involves the introduction of bromine, chlorine, and a methylsulfinyl group into the pyrimidine ring. One common method involves the reaction of 4-chloro-2-(methylthio)pyrimidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperatures and specific reaction times to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It is often employed in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of various functional groups on biological activity. It serves as a building block for the synthesis of bioactive molecules .

Medicine: It is used in the synthesis of potential therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Comparison with Similar Compounds

Similar Compounds:

  • 4-Chloro-5-bromo-2-(methylthio)pyrimidine
  • 5-Bromo-2-chloro-4-(methoxycarbonyl)pyrimidine
  • 4-Chloro-5-bromo-2-(methylsulfonyl)pyrimidine

Comparison: 5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties compared to similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity. For example, the methylsulfinyl group can undergo oxidation to form sulfone derivatives, which may have different biological activities compared to the parent compound .

Properties

Molecular Formula

C5H4BrClN2OS

Molecular Weight

255.52 g/mol

IUPAC Name

5-bromo-4-chloro-2-methylsulfinylpyrimidine

InChI

InChI=1S/C5H4BrClN2OS/c1-11(10)5-8-2-3(6)4(7)9-5/h2H,1H3

InChI Key

GVCFFSBBSLMNRG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC=C(C(=N1)Cl)Br

Origin of Product

United States

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